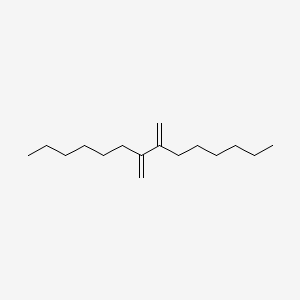
Tetradecane, 7,8-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane, 7,8-bis(methylene)-: is a hydrocarbon compound with the molecular formula C16H30 It is a derivative of tetradecane, characterized by the presence of two methylene groups at the 7th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 7,8-bis(methylene)- typically involves the reaction of tetradecane with specific reagents that introduce methylene groups at the desired positions. One common method involves the use of alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent . The reaction conditions are carefully controlled to ensure the selective introduction of methylene groups.
Industrial Production Methods: Industrial production of Tetradecane, 7,8-bis(methylene)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes segmental crystallization and purification to achieve high purity levels . The industrial methods are designed to be efficient and scalable, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tetradecane, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
Tetradecane, 7,8-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetradecane, 7,8-bis(methylene)- exerts its effects involves its interaction with specific molecular targets. The methylene groups at the 7th and 8th positions play a crucial role in its reactivity and interactions. The pathways involved may include hydrophobic interactions and van der Waals forces , which influence its behavior in various environments.
Comparación Con Compuestos Similares
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: A straight-chain alkane with the formula C18H38.
Comparison: Tetradecane, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which significantly alters its chemical properties compared to other straight-chain alkanes
Propiedades
Número CAS |
84652-76-6 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
7,8-dimethylidenetetradecane |
InChI |
InChI=1S/C16H30/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h3-14H2,1-2H3 |
Clave InChI |
SGPXPRGRKNFVRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C(=C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


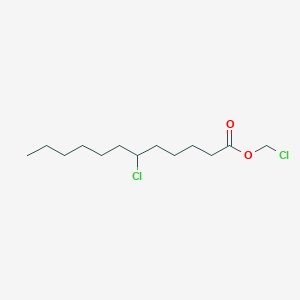
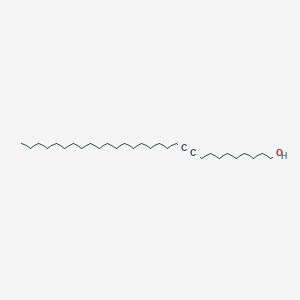

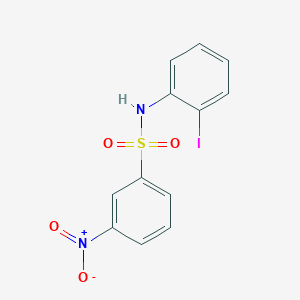
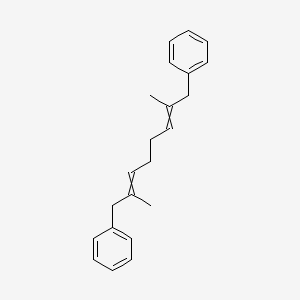
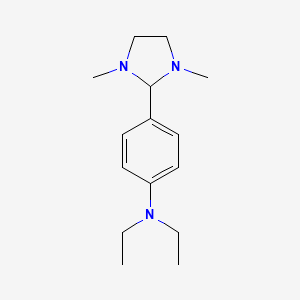
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
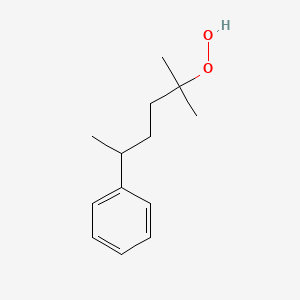
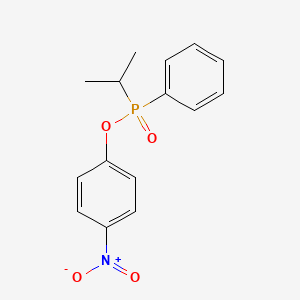
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
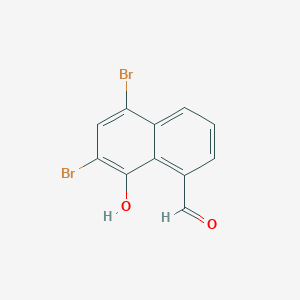
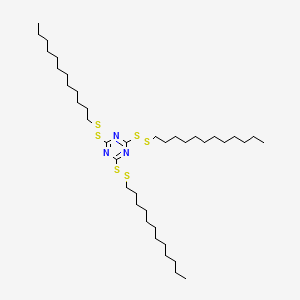
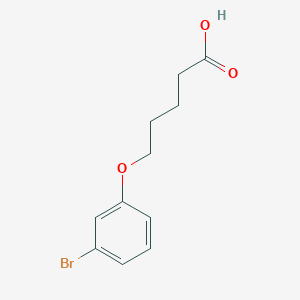
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
